ethyl 4-methyl-2-({2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate
Description
This compound is a heterocyclic organic molecule featuring a 1,3-thiazole core substituted with a 4-methyl group and an ethyl carboxylate ester at position 3. The amino group at position 2 is functionalized with a butanoyl chain bearing a sulfanyl-linked 1-methyl-1H-imidazole moiety.
Properties
IUPAC Name |
ethyl 4-methyl-2-[2-(1-methylimidazol-2-yl)sulfanylbutanoylamino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S2/c1-5-10(23-15-16-7-8-19(15)4)12(20)18-14-17-9(3)11(24-14)13(21)22-6-2/h7-8,10H,5-6H2,1-4H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPHQEPGHGFGFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC(=C(S1)C(=O)OCC)C)SC2=NC=CN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-({2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This method involves the oxidation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the cyclization of amino nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. Reaction conditions are carefully controlled to maximize yield and purity, often involving high-pressure reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-({2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Ethyl 4-methyl-2-({2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-({2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Thiazole-Imidazole Family
The compound’s closest analogs differ in substituents on the thiazole, imidazole, or linking groups. Key examples include:
Key Observations :
- Imidazole vs.
Pharmacological and Physicochemical Properties
- Lipophilicity : The methyl-imidazole and ethyl ester groups in the target compound likely confer moderate lipophilicity (logP ~2–3), comparable to benzoimidazole derivatives (e.g., ).
- Metabolic Stability : The 1-methyl group on the imidazole may reduce susceptibility to cytochrome P450 oxidation compared to unsubstituted analogs, as seen in related imidazole-containing drugs .
Biological Activity
Ethyl 4-methyl-2-({2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article presents a comprehensive review of its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a thiazole ring, an imidazole moiety, and an ethyl ester group. The presence of these functional groups is crucial for its biological activity.
Structural Formula
Molecular Weight
The molecular weight of this compound is approximately 302.38 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those related to this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro assays demonstrated that the compound significantly inhibits the proliferation of cancer cells. For instance, a study reported that compounds with similar thiazole structures exhibited IC50 values ranging from 1.61 µg/mL to 10 µg/mL against human glioblastoma U251 cells and human melanoma WM793 cells .
The mechanism by which this compound exerts its effects involves:
- Inhibition of Kinesin Proteins : Similar compounds have been reported to inhibit kinesin proteins like HSET (KIFC1), leading to multipolar spindle formation in cancer cells .
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells through the activation of intrinsic pathways, which has been observed in several thiazole derivatives .
Antidiabetic Potential
In addition to its anticancer properties, thiazole derivatives have shown promise in enhancing insulin sensitivity and exhibiting antidiabetic effects. Studies indicate that modifications in the thiazole structure can lead to improved glucose uptake and metabolism in diabetic models .
Summary of Biological Activities
| Activity Type | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Cytotoxicity | U251 (glioblastoma) | 1.61 ± 1.92 | |
| Cytotoxicity | WM793 (melanoma) | 10–30 | |
| Antidiabetic | Various models | Not specified |
Structure-Activity Relationship (SAR)
| Structural Feature | Activity Impact |
|---|---|
| Presence of Thiazole Ring | Essential for cytotoxic activity |
| Electron-donating Methyl Group | Increases activity |
| N-Phenylcarboxamide Group | Significant anti-cancer activity |
Q & A
Q. How can the synthesis of ethyl 4-methyl-2-({2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate be optimized for yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters such as solvent polarity (e.g., DMF vs. ethanol), temperature (room temperature vs. reflux), and catalysts (e.g., triethylamine or potassium carbonate). For example, highlights the use of potassium carbonate in coupling reactions to form thiazole-acetamide derivatives, which can be adapted for this compound. Reaction progress should be monitored via TLC, and purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for verifying the imidazole-thiazole backbone and substituent positions. For instance, and use NMR to confirm benzimidazole and thiazole ring proton environments.
- IR Spectroscopy : Key functional groups (e.g., carbonyl stretches at ~1700 cm, S–H stretches) should align with predicted values.
- Elemental Analysis : Experimental vs. theoretical C/H/N/S percentages must match within 0.3% tolerance, as demonstrated in for related compounds .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer : Prioritize assays based on structural analogs. For example, and describe thiazole-imidazole derivatives tested for enzyme inhibition (e.g., COX1/2) or receptor binding. Use in vitro models (e.g., cancer cell lines, microbial strains) with dose-response curves (IC/EC determination). Include positive controls (e.g., known inhibitors) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted bioactivity data?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can assess binding modes to targets like enzymes or receptors. demonstrates docking poses for similar compounds, showing how steric clashes or hydrogen bonding discrepancies might explain low activity. Pair computational results with mutagenesis studies to validate key residues .
Q. What strategies address low solubility or bioavailability in preclinical studies?
- Methodological Answer :
- Structural Modifications : Introduce polar groups (e.g., hydroxyl, carboxylate) without disrupting core pharmacophores. discusses methoxy and trifluoromethyl substitutions altering polarity.
- Formulation : Use co-solvents (e.g., PEG 400) or nanoencapsulation.
- Prodrug Design : Ester-to-acid conversion (e.g., ethyl to carboxylic acid) may enhance solubility, as seen in for thiazole carboxylates .
Q. How can stereochemical impurities be detected and minimized during synthesis?
- Methodological Answer :
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB.
- X-ray Crystallography : Confirm absolute configuration, as in for benzimidazole derivatives.
- Stereoselective Synthesis : Use chiral catalysts (e.g., L-proline) or enantiopure starting materials. describes recrystallization from DMF/acetic acid to isolate pure stereoisomers .
Q. What experimental approaches reconcile conflicting cytotoxicity data across cell lines?
- Methodological Answer :
- Mechanistic Profiling : Perform transcriptomics or proteomics to identify off-target effects.
- Membrane Permeability Assays : Use Caco-2 monolayers or PAMPA to assess passive diffusion variability.
- Metabolic Stability Tests : Liver microsome assays (e.g., human vs. murine) can explain species-specific discrepancies, as suggested in for bioactive thiazoles .
Data Analysis and Interpretation
Q. How should researchers interpret contradictory spectral data (e.g., NMR splitting patterns)?
- Methodological Answer :
- Dynamic Effects : Rotameric states of flexible groups (e.g., butanoyl chains) can cause unexpected splitting. Variable-temperature NMR (e.g., 25°C to −40°C) may simplify spectra.
- Impurity Identification : Compare with databases (e.g., HMDB) or synthesize suspected byproducts. uses HPLC-MS to detect sulfanyl-acetamide byproducts .
Q. What statistical methods are appropriate for optimizing reaction conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, solvent ratio).
- ANOVA : Identify significant factors (p < 0.05) affecting yield. implicitly applies these principles by comparing yields across solvent systems .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
